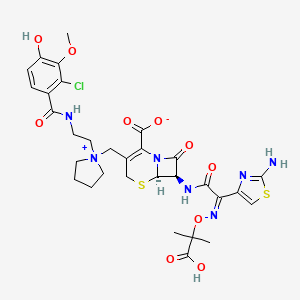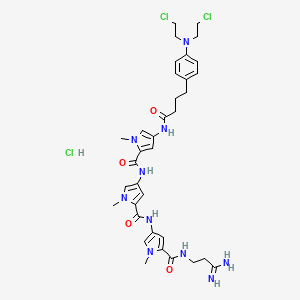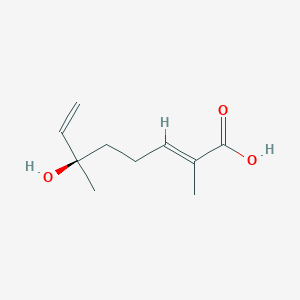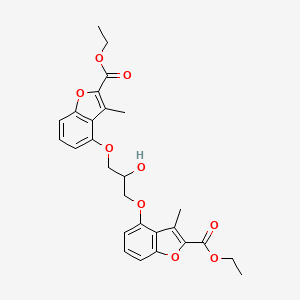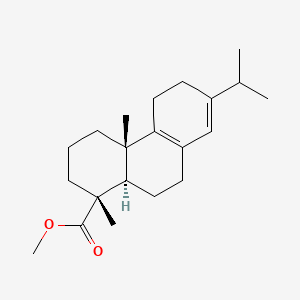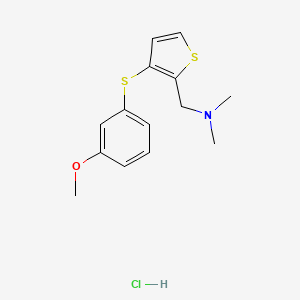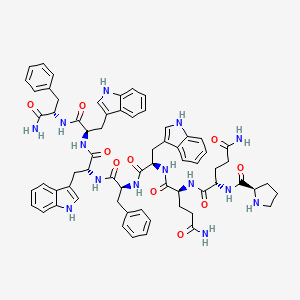
Dpdtp-octa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,4-bis(diphenylphosphanyl)tetrasulfide involves the electrochemical oxidation of diphenyl dithiophosphinic acid. This process features the cleavage of a phosphorus-sulfur single bond and a sulfur radical addition reaction. The reaction is typically carried out in an undivided cell with lithium bis(trifluoromethanesulfonyl) imide and lithium nitrate as supporting electrolytes .
Chemical Reactions Analysis
1,4-bis(diphenylphosphanyl)tetrasulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different sulfur-containing products.
Reduction: It can be reduced under specific conditions to yield simpler phosphanyl compounds.
Scientific Research Applications
1,4-bis(diphenylphosphanyl)tetrasulfide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-bis(diphenylphosphanyl)tetrasulfide involves the cleavage of the phosphorus-sulfur single bond and the addition of sulfur radicals. Density functional theory studies have shown that an external electric field triggers the intramolecular rearrangement of diphenyl dithiophosphinic acid through dehydrogenation and sulfur migration along the phosphorus-sulfur bond axis .
Comparison with Similar Compounds
1,4-bis(diphenylphosphanyl)tetrasulfide can be compared with other similar compounds, such as:
Octabromodiphenyl ether: A brominated flame retardant belonging to the group of polybrominated diphenyl ethers.
Cyclohexanehexone: An organic electrode material with high theoretical specific capacities.
TEMPO-based catholyte: Known for its high energy density in redox flow batteries.
These compounds share some similarities in their applications in energy storage and materials science but differ in their chemical structures and specific properties.
Properties
CAS No. |
89457-20-5 |
|---|---|
Molecular Formula |
C66H74N14O10 |
Molecular Weight |
1223.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C66H74N14O10/c67-57(81)27-25-50(74-60(84)49-24-13-29-70-49)61(85)75-51(26-28-58(68)82)62(86)78-55(33-41-36-72-47-22-11-8-19-44(41)47)65(89)77-53(31-39-16-5-2-6-17-39)63(87)79-56(34-42-37-73-48-23-12-9-20-45(42)48)66(90)80-54(32-40-35-71-46-21-10-7-18-43(40)46)64(88)76-52(59(69)83)30-38-14-3-1-4-15-38/h1-12,14-23,35-37,49-56,70-73H,13,24-34H2,(H2,67,81)(H2,68,82)(H2,69,83)(H,74,84)(H,75,85)(H,76,88)(H,77,89)(H,78,86)(H,79,87)(H,80,90)/t49-,50+,51+,52+,53+,54-,55-,56-/m1/s1 |
InChI Key |
PCTUFZLKLAATGW-SALSBIBBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CC=CC=C9)C(=O)N |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=CC=C4)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CC=CC=C9)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


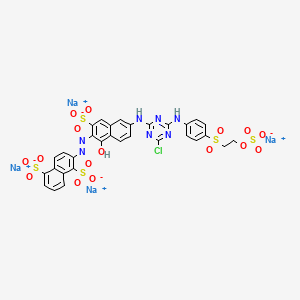

![4-O-[2-(diethylamino)ethyl] 1-O-ethyl 2-ethyl-2-phenylbutanedioate](/img/structure/B12776278.png)


